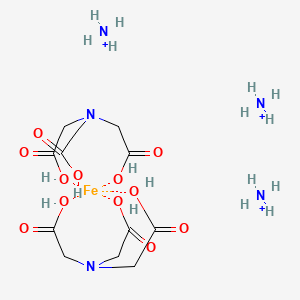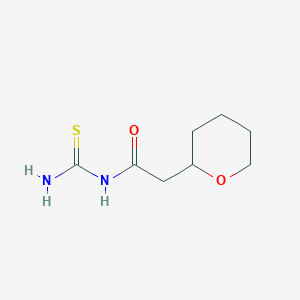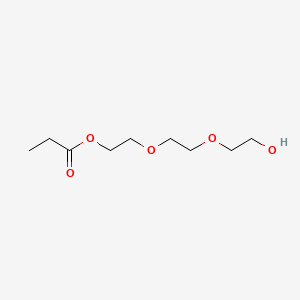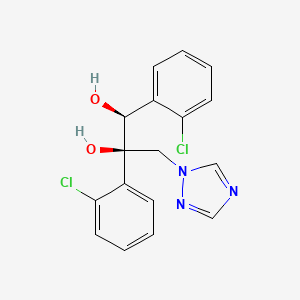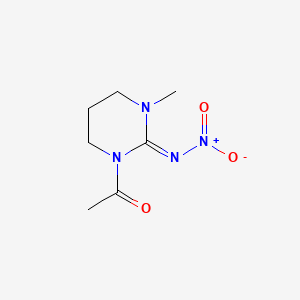
Glycine, N-(carboxymethyl)-N-(2-((2-((carboxymethyl)amino)ethyl)amino)ethyl)-, trisodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-(carboxymethyl)-N-(2-((2-((carboxymethyl)amino)ethyl)amino)ethyl)-, trisodium salt is a complex organic compound. It is a derivative of glycine, an amino acid, and is often used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of glycine with carboxymethylating agents and subsequent reactions with ethylenediamine derivatives. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated reactors. The process includes the careful addition of reagents, continuous monitoring of reaction conditions, and purification steps to obtain the desired product in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter its functional groups.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The conditions often involve specific temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a chelating agent, binding to metal ions and facilitating various reactions.
Biology
In biological research, it may be used to study protein interactions and enzyme activities.
Medicine
In medicine, it could be explored for its potential therapeutic properties, including its role in drug delivery systems.
Industry
In industrial applications, it is used in formulations for cleaning agents, water treatment, and other processes requiring chelation.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its ability to bind to metal ions and other molecules. This binding can alter the chemical properties of the target molecules, facilitating various reactions and processes.
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar properties.
Nitrilotriacetic acid (NTA): Another chelating agent used in similar applications.
Uniqueness
Compared to these compounds, Glycine, N-(carboxymethyl)-N-(2-((2-((carboxymethyl)amino)ethyl)amino)ethyl)-, trisodium salt may offer unique binding properties and stability, making it suitable for specific applications where other chelating agents may not be as effective.
Propiedades
Número CAS |
75348-61-7 |
|---|---|
Fórmula molecular |
C10H16N3Na3O6 |
Peso molecular |
343.22 g/mol |
Nombre IUPAC |
trisodium;2-[2-[2-[bis(carboxylatomethyl)amino]ethylamino]ethylamino]acetate |
InChI |
InChI=1S/C10H19N3O6.3Na/c14-8(15)5-12-2-1-11-3-4-13(6-9(16)17)7-10(18)19;;;/h11-12H,1-7H2,(H,14,15)(H,16,17)(H,18,19);;;/q;3*+1/p-3 |
Clave InChI |
MJLSPVQPMZTCSF-UHFFFAOYSA-K |
SMILES canónico |
C(CNCC(=O)[O-])NCCN(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


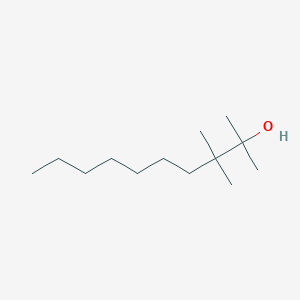
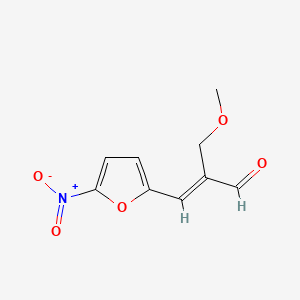
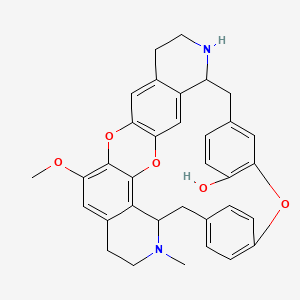

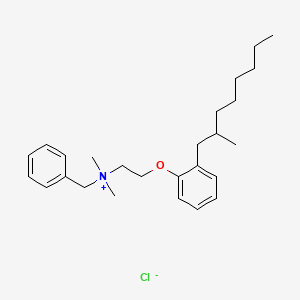

![Methyl [1-adamantyloxy(methoxy)phosphoryl]formate](/img/structure/B12679489.png)
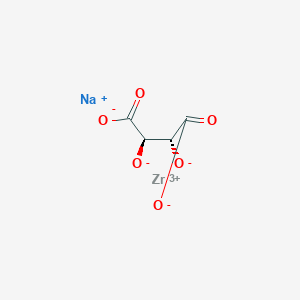
![4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole](/img/structure/B12679502.png)
